6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol
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Overview
Description
6-Bromo-1,4-dioxaspiro[44]nonan-7-ol is a chemical compound with the molecular formula C7H11BrO3 It is characterized by a spirocyclic structure, which includes a bromine atom and a dioxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1,4-dioxaspiro[4.4]nonane, followed by hydroxylation to introduce the hydroxyl group at the 7th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Scientific Research Applications
6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Lacks the bromine and hydroxyl groups, making it less reactive.
6-Chloro-1,4-dioxaspiro[4.4]nonan-7-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Contains a dione moiety, which significantly alters its chemical behavior.
Uniqueness
6-Bromo-1,4-dioxaspiro[4Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions .
Biological Activity
6-Bromo-1,4-dioxaspiro[4.4]nonan-7-ol is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H11BrO2, with a molecular weight of approximately 207.065 g/mol. The compound features a spiro structure that contributes to its distinctive reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₇H₁₁BrO₂ |
Molecular Weight | 207.065 g/mol |
Density | 1.544 g/cm³ |
Boiling Point | 250.464 °C at 760 mmHg |
CAS Number | 82235-82-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Cytotoxic Effects : Research indicates that the compound may possess cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Neuroactive Properties : There is emerging evidence that suggests neuroactive effects, possibly through modulation of neurotransmitter systems or neuroprotective actions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell death at concentrations above 25 µM, suggesting a dose-dependent cytotoxic effect .
- Neuroprotective Study : A recent investigation into the neuroprotective effects of this compound indicated that it could reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents .
Properties
IUPAC Name |
9-bromo-1,4-dioxaspiro[4.4]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMFVKBNWSMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C1O)Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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